molecular formula C7H14OSi B1225485 4-Trimethylsilyl-3-butyn-2-ol CAS No. 6999-19-5

4-Trimethylsilyl-3-butyn-2-ol

Cat. No.: B1225485
CAS No.: 6999-19-5
M. Wt: 142.27 g/mol
InChI Key: HJJSDJHRTMFJLP-UHFFFAOYSA-N
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Description

4-Trimethylsilyl-3-butyn-2-ol is an organosilicon compound with the molecular formula C7H14OSi. It is a chiral propargylic alcohol, which means it contains both an alcohol group and a triple bond. This compound is of significant interest in organic synthesis due to its versatility and reactivity.

Mechanism of Action

Target of Action

The primary target of 4-Trimethylsilyl-3-butyn-2-ol (TMSBL) is the enzyme system present in certain strains of bacteria, such as Acetobacter sp. CCTCC M209061 . This strain has been shown to catalyze the asymmetric reduction of 4-trimethylsilyl-3-butyn-2-one to ®-4-trimethylsilyl-3-butyn-2-ol .

Mode of Action

TMSBL interacts with its target through a process known as asymmetric reduction. This process involves the conversion of a ketone (4-trimethylsilyl-3-butyn-2-one) to an alcohol (TMSBL) in the presence of a biocatalyst . The biocatalytic reduction is facilitated by the enzyme system present in the Acetobacter sp. CCTCC M209061 strain .

Biochemical Pathways

The biochemical pathway involved in the action of TMSBL is the asymmetric reduction of ketones. This pathway is crucial in the synthesis of various chemicals, including allenyl-bdan, allenes, naphthopyrans, unsaturated enones, ynones, cyclic carbonates, vinyl bicyclic ketals, and ketones . The enantiopure ®-3-butyn-2-ol or its derivative, which is a product of this pathway, is a key chiral synthon for the synthesis of many biologically and structurally interesting compounds .

Pharmacokinetics

For instance, the optimal volume ratio of buffer to C4MIm·PF6, buffer pH, substrate concentration, and incubation temperature were found to be 4:1, 5.0, 60 mmol/L, and 30 °C, respectively .

Result of Action

The result of TMSBL’s action is the production of enantiopure ®-4-(trimethylsilyl)-3-butyn-2-ol. Under optimal conditions, the initial reaction rate, maximum substrate conversion, and product e.e. were 9.4 µmol/h, 93%, and >99% . This high level of enantiomeric excess indicates the effectiveness of the biocatalytic reduction process .

Action Environment

The action, efficacy, and stability of TMSBL are influenced by various environmental factors. For instance, the use of an aqueous/ionic liquid biphasic system, specifically C4MIm·PF6, has been shown to exhibit the best biocompatibility with the cells, leading to the fastest initial reaction rate and the highest substrate conversion . Moreover, the cells retained over 80% of their original activity in the C4MIm·PF6 based biphasic system after being repeated for 8 batches (50 h per batch), indicating the system’s potential for enhancing the stability and reusability of the biocatalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Trimethylsilyl-3-butyn-2-ol typically involves the reaction of 2-butyn-1-ol with trimethylsilyl chloride in the presence of a strong base such as n-butyllithium or tert-butyllithium. The reaction is carried out in an anhydrous solvent like tetrahydrofuran at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Trimethylsilyl-3-butyn-2-ol undergoes various chemical reactions, including:

    Reduction: It can be reduced to its corresponding alkane or alkene.

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted propargylic alcohols, alkanes, alkenes, ketones, and aldehydes.

Scientific Research Applications

4-Trimethylsilyl-3-butyn-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Its derivatives are studied for their potential biological activities.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

  • 3-Butyn-2-ol
  • 4-Trimethylsilyl-3-butyn-2-one
  • 3-Trimethylsilylpropargyl alcohol
  • 5-Trimethylsilyl-4-pentyn-1-ol

Comparison: 4-Trimethylsilyl-3-butyn-2-ol is unique due to the presence of both a trimethylsilyl group and a propargylic alcohol moiety. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Compared to its analogs, it offers enhanced reactivity and selectivity in various chemical reactions .

Properties

IUPAC Name

4-trimethylsilylbut-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14OSi/c1-7(8)5-6-9(2,3)4/h7-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJSDJHRTMFJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C[Si](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00990235
Record name 4-(Trimethylsilyl)but-3-yn-2-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6999-19-5
Record name 4-(Trimethylsilyl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00990235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trimethylsilyl)-3-butyn-2-ol
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Synthesis routes and methods I

Procedure details

A solution of 107.1 parts by weight of 3-butyne-2-ol (I) in 1000 parts by volume of dry ethyl ether is chilled to -50° C. (internal temperature) and 1390 parts by volume of 2.17 M n-butyl lithium in hexane is added over a 2 hour period. The internal temperature is allowed to reach 10° C. during the latter part of the addition to facilitate stirring. The mixture is then cooled again to -30° C. (internal) and 400 parts by volume of chlorotrimethylsilane in 200 parts by volume of ethyl ether is added over a 15 minute period. The mixture is allowed to warm slowly to room temperature overnight. After a brief period of reflux the mixture is again cooled to 25° C. and 100 parts by volume of water is added causing the internal temperature to rise to 37° C. After stirring for 1 hour, more water is added. The organic layer is separated and washed with 5% aqueous hydrochloric acid and water. The solution is dried over sodium sulfate, then concentrated to approximately 400 parts by volume. After adding 500 parts per volume of methanol and 200 parts per volume of 5% hydrochloric acid the solution is stirred at room temperature for one hour then diluted with 1000 parts per volume of water and extracted with ether. The ether extract is washed with water, dried over sodium sulfate and concentrated to afford 4-(trimethylsilyl)-3-butyn-2-ol (II) which distills at 49°-50° C./0.25 mm and has the following structural formula ##STR8##
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Synthesis routes and methods II

Procedure details

To a solution of ii (10.0 g, 0.14 mol) in ether (200 mL) was added ethylmagnesium bromide (105 mL, 3 M in THF, 0.32 mol) dropwise at 0° C. The resulting solution was refluxed for 1.5 h. After the reaction solution was cooled to 0° C., trimethylsilyl chloride (40 mL, 0.32 mol) was added. The solution was warmed to room temperature and stirred overnight. Hydrochloric acid (100 mL, 10%) was added at 0° C. After 20 min, the two layers were separated. The aqueous layer was extracted with ether (2×50 mL). The combined organic solutions were dried over anhydrous magnesium sulfate, filtered and concentrated. Distillation of the residue gave 19.9 g (98%) ii-a as a colorless liquid: bp 80.5°-83.5° C. /17.5 mm Hg; IR (neat) 3337, 2175, 1452, 1251, 1119, 1048, and 946 cm-1 ; 1NMR (CDCl3, 300 MHz) δ4.42 (q, J=6.6 Hz, 1H, CHOH), 3.12 (br s, 1H, OH), 1,16 (d, J=6.6 Hz, 3H, CHCH3), and 0.08 (s, 9H, SiCH3); 13C NMR (CDCl3, 75.5 MHz) δ108.12, 88.19, 58.61, 24. 05, and 0.01.
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Synthesis routes and methods III

Procedure details

Referring to Flowchart II, 3-butyn-2-ol (formula 21) is treated in step H with sodium hydride in ether at -20° C. and then with 2.0 n-butyllithium in hexane, followed by chlorotrimethylsilane, to produce (+)-4-trimethylsilyl-3-butyn-2-ol (formula 22), which is then reacted in step I with lithium aluminum hydride in ether at reflux for several hours, basified and distilled, to produce (±)-trans-4-(trimethylsilyl)-3-buten-2-ol (formula 23). The reaction in step J of (23) in ether with a mixture of sodium dichromate hydrate and sulfuric acid at <5° C. or below produces trans-4-(trimethylsilyl)-3-buten-2-one (formula 24), which upon distillation with selected solvents gives trans-4-(trimethylsilyl)-2-acetoxy-1,3-butadiene (formula 25).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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